PDE10A-IN-2 hydrochloride

Oral Bioavailability Pharmacokinetics In Vivo Drug Development

PDE10A-IN-2 hydrochloride (also designated as 14·3HCl) is a potent, highly selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor with an IC₅₀ of 2.8 nM against PDE10A2. It exhibits exceptional selectivity, exceeding 3500-fold against a broad panel of other PDE subtypes (PDE1B, PDE2A, PDE3A, PDE4D2, PDE5A1, PDE7A1, PDE8A1, and PDE9A2), minimizing off-target interference.

Molecular Formula C33H38Cl3N5O
Molecular Weight 627.0 g/mol
Cat. No. B15145601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDE10A-IN-2 hydrochloride
Molecular FormulaC33H38Cl3N5O
Molecular Weight627.0 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=N2)C=CC3=CC=CC4=C3N=CC=C4)C5=CC(=CC=C5)OCCCN6CCN(CC6)C.Cl.Cl.Cl
InChIInChI=1S/C33H35N5O.3ClH/c1-25-12-14-31-30(23-25)35-32(15-13-27-8-3-7-26-9-5-16-34-33(26)27)38(31)28-10-4-11-29(24-28)39-22-6-17-37-20-18-36(2)19-21-37;;;/h3-5,7-16,23-24H,6,17-22H2,1-2H3;3*1H/b15-13+;;;
InChIKeyNBTVSKHCPZVYQO-UWAJBHSPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PDE10A-IN-2 Hydrochloride for Preclinical Research: A Potent and Orally Bioavailable PDE10A Inhibitor


PDE10A-IN-2 hydrochloride (also designated as 14·3HCl) is a potent, highly selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor with an IC₅₀ of 2.8 nM against PDE10A2 [1]. It exhibits exceptional selectivity, exceeding 3500-fold against a broad panel of other PDE subtypes (PDE1B, PDE2A, PDE3A, PDE4D2, PDE5A1, PDE7A1, PDE8A1, and PDE9A2), minimizing off-target interference [1]. Structurally, it features a benzimidazole-based core with a quinoline moiety and an N-methylpiperazine solubilizing group, a design that has been validated by co-crystal structures (PDB: 7BPI) [1]. This compound is exclusively intended for research use in in vitro and in vivo preclinical studies to investigate PDE10A-related biology and disease models, particularly pulmonary arterial hypertension (PAH).

Why Generic PDE10A Inhibitors Cannot Simply Replace PDE10A-IN-2 Hydrochloride


Direct substitution among PDE10A inhibitors is scientifically unsound due to substantial divergence in their selectivity fingerprints, oral bioavailability, and metabolic stability. While multiple compounds demonstrate low nanomolar potency against PDE10A in vitro, their in vivo performance and safety margins differ dramatically. PDE10A-IN-2 hydrochloride (14·3HCl) was specifically engineered through iterative structural optimization to overcome the poor solubility and low oral bioavailability that plagued earlier leads (e.g., inhibitor A with only ~2.5% oral bioavailability) [1]. Its unique benzimidazole-quinoline scaffold, validated by co-crystal structure analysis, confers a >3500-fold selectivity window that is not uniformly shared across the chemical class, thus directly impacting experimental reproducibility and the interpretability of target engagement studies [1].

Quantitative Evidence Differentiating PDE10A-IN-2 Hydrochloride from Comparators


PDE10A-IN-2 Hydrochloride Demonstrates Significantly Higher Oral Bioavailability than Lead Compound Inhibitor A

PDE10A-IN-2 hydrochloride (14·3HCl) exhibits an oral bioavailability (F) of ~50% in Sprague-Dawley rats, representing a 20-fold improvement over the earlier lead compound, inhibitor A, which had an oral bioavailability of only ~2.5% [1]. This stark difference underscores the successful structural optimization of the benzimidazole scaffold with an N-methylpiperazine group to enhance aqueous solubility and metabolic stability, enabling robust oral dosing for in vivo efficacy studies [1].

Oral Bioavailability Pharmacokinetics In Vivo Drug Development

PDE10A-IN-2 Hydrochloride Exhibits Superior Metabolic Stability Compared to Predecessor PDE10A Inhibitors

In a rat liver microsome (RLM) assay, PDE10A-IN-2 hydrochloride (14·3HCl) demonstrated a significantly prolonged half-life (t₁/₂) of 25 minutes, compared to the earlier lead compound 10, which had a t₁/₂ of just 2.1 minutes, and compound 11, with a t₁/₂ of 1.5 minutes [1]. This enhanced metabolic stability translates to a lower intrinsic clearance (CLᵢₙₜ), a key determinant for achieving and maintaining therapeutic plasma concentrations in vivo [1].

Metabolic Stability Liver Microsomes Drug Metabolism

PDE10A-IN-2 Hydrochloride Achieves an In Vivo Efficacy Profile in PAH Model Comparable to Tadalafil at Half the Dose

In a monocrotaline (MCT)-induced rat model of pulmonary arterial hypertension (PAH), oral administration of PDE10A-IN-2 hydrochloride (14·3HCl) at a dose of 2.5 mg/kg once daily for 3 weeks resulted in an improvement of PAH symptoms comparable to that achieved with tadalafil, a clinically approved PDE5 inhibitor, at a dose of 5.0 mg/kg [1]. This demonstrates its potent in vivo pharmacodynamic effect and validates PDE10A as a viable target for PAH intervention [1].

Pulmonary Arterial Hypertension In Vivo Efficacy Animal Model

PDE10A-IN-2 Hydrochloride Provides a Substantial Safety Margin Against hERG Channel Inhibition

While many PDE inhibitors raise concerns about cardiovascular off-target effects, PDE10A-IN-2 hydrochloride (14·3HCl) displays a moderate affinity for the hERG potassium channel with an IC₅₀ of 4.5 μM, corresponding to a >1600-fold selectivity relative to its PDE10A IC₅₀ (2.8 nM) [1]. Crucially, this yields a calculated safety margin of 36-fold between the hERG IC₅₀ and the peak plasma concentration (Cₘₐₓ of ~124.6 nM) observed at the therapeutic dose of 2.5 mg/kg in rats [1].

Cardiac Safety hERG Therapeutic Index

PDE10A-IN-2 Hydrochloride Exhibits Nanomolar Potency Comparable to the Highly Optimized Lead Mardepodect (PF-2545920)

In a cross-study comparison of PDE10A inhibitory activity, PDE10A-IN-2 hydrochloride demonstrates an IC₅₀ of 2.8 nM [1], placing its potency in the same low-nanomolar range as the well-characterized clinical candidate Mardepodect (PF-2545920), which has a reported IC₅₀ of 0.37 nM [2]. Both compounds achieve sub-nanomolar to single-digit nanomolar potency, indicating a similar level of target engagement efficiency in biochemical assays.

PDE10A Inhibition Potency Structure-Activity Relationship

Optimal Preclinical Application Scenarios for PDE10A-IN-2 Hydrochloride


In Vivo Efficacy Studies for Pulmonary Arterial Hypertension (PAH)

Leverage its validated in vivo efficacy and oral bioavailability. Researchers can use the 2.5 mg/kg daily oral dose in monocrotaline-induced rat models to study PAH pathophysiology and evaluate disease-modifying interventions, using tadalafil as a positive control as described in the primary publication [1].

Pharmacokinetic and Metabolic Stability Profiling

Utilize PDE10A-IN-2 hydrochloride as a benchmark compound for comparing the ADME (Absorption, Distribution, Metabolism, Excretion) properties of novel PDE10A inhibitors. Its well-characterized PK profile (Cₘₐₓ = 272 ng/mL, t₁/₂ = 5.2 h p.o. in rats) and RLM half-life (25 min) provide a robust reference point for screening campaigns [1].

Selectivity Profiling and Off-Target Assessment

Employ PDE10A-IN-2 hydrochloride as a highly selective chemical probe in assays designed to deconvolute the role of PDE10A in complex signaling pathways. Its >3500-fold selectivity against eight major PDE subtypes minimizes confounding results from off-target PDE inhibition, a critical advantage for pathway analysis and target validation studies [1].

Structural Biology and Binding Mode Analysis

Given the availability of its co-crystal structure with PDE10A (PDB: 7BPI), PDE10A-IN-2 hydrochloride is an ideal tool for structure-based drug design. It can be used in competitive binding assays or co-crystallization experiments to elucidate the binding modes of novel PDE10A ligands, facilitating rational lead optimization [1].

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